5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester

Catalog No.
S6640178
CAS No.
1385696-25-2
M.F
C11H11NO3S
M. Wt
237.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic ac...

CAS Number

1385696-25-2

Product Name

5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester

IUPAC Name

ethyl 5-cyano-2-(2-oxopropyl)thiophene-3-carboxylate

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(14)9-5-8(6-12)16-10(9)4-7(2)13/h5H,3-4H2,1-2H3

InChI Key

MZXVKEVZUKVEPS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C#N)CC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C#N)CC(=O)C
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester or CTCE is an organic compound that belongs to the group of thiophene carboxylic acid derivatives. It has gained significant attention and interest among researchers due to its promising applications in various fields of research and industry. In this paper, we will explore the definition, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CTCE.
Thiophenes are aromatic organic compounds that contain a sulfur atom in the five-membered ring. CTCE is a thiophene carboxylic acid derivative that has a cyano and an ethyl ester group attached to the thiophene ring. It was first synthesized in 1995 by Hu et al. and has since been the subject of numerous studies due to its diverse properties and potential applications.
CTCE is a yellowish solid with a melting point of 48-50°C. It has a molecular weight of 299.31 g/mol and a density of 1.292 g/cm³. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane. CTCE also exhibits good thermal stability and is stable up to 250°C.
CTCE can be synthesized through various methods such as the Friedel–Crafts acylation reaction, Sonogashira coupling reaction, and Suzuki-Miyaura coupling reaction. The most commonly used method for synthesizing CTCE is the Friedel–Crafts acylation reaction, which involves the reaction of thiophene with ethyl 2-bromo-2-oxopropionate in the presence of a Lewis acid catalyst such as aluminum chloride. Characterization of CTCE can be done using various techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Several analytical methods have been developed for the detection and quantification of CTCE. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectroscopy (GC-MS), and ultraviolet-visible spectroscopy (UV-Vis). These methods have been used extensively in the characterization and analysis of CTCE in various research studies.
CTCE has shown promising biological activities such as antibacterial, antifungal, and antitumor activities. Several in vitro and in vivo studies have been conducted to evaluate the biological activities of CTCE. For instance, CTCE has been found to exhibit significant antibacterial activity against Streptococcus sanguinis, Streptococcus mutans, and Staphylococcus aureus.
The toxicity and safety of CTCE have been evaluated in several scientific experiments. Acute toxicity studies have shown that CTCE has a low toxicity profile with an LD50 value of > 5,000 mg/kg. However, long-term toxicity studies have not been conducted yet, and more research is needed to evaluate the potential toxicity of CTCE.
CTCE has shown promising applications in various fields of research and industry such as pharmaceuticals, agrochemicals, and material science. Studies have shown that CTCE can be used as a building block for the synthesis of various organic compounds. CTCE can also be used as a reagent in the synthesis of various heterocyclic compounds with potential biological activities.
Several research studies have been conducted to evaluate the properties and potential applications of CTCE. For instance, recent studies have focused on the synthesis of CTCE and its derivatives, as well as the evaluation of their biological activities. Other studies have also focused on the development of new analytical methods for the detection and quantification of CTCE.
CTCE has the potential for numerous applications in various fields of research and industry. In the pharmaceutical industry, CTCE can be used as a building block for the synthesis of various drugs with potential antibacterial and antifungal activities. In the material science industry, CTCE can be used as a monomer in the synthesis of various polymers with desirable properties. CTCE can also be used as a reagent in the synthesis of various heterocyclic compounds with potential biological activities.
Despite its promising applications, there are some limitations to the use of CTCE. One of the limitations is the lack of long-term toxicity studies. More research is needed to evaluate the potential toxicity of CTCE and its derivatives. Additionally, the high cost of production of CTCE is also a limitation that needs to be addressed.
for research on CTCE include the development of more efficient and cost-effective synthesis methods, the design and synthesis of new CTCE derivatives with improved properties, and the evaluation of the potential applications of CTCE in various fields of research and industry. Other future directions include the development of new analytical methods for the detection and quantification of CTCE and the evaluation of its biological activities in vivo.
In conclusion, CTCE is an organic compound with diverse properties and promising applications in various fields of research and industry. Studies have shown that CTCE can be used as a building block for the synthesis of various organic compounds with desirable properties. CTCE has also shown promising biological activities such as antibacterial, antifungal, and antitumor activities. However, more research is needed to evaluate the potential toxicity of CTCE and its derivatives, as well as to develop more efficient and cost-effective synthesis methods.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

237.04596439 g/mol

Monoisotopic Mass

237.04596439 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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